molecular formula C17H23O4PSi B14255511 Dimethyl(propyl)silyl diphenyl phosphate CAS No. 167274-47-7

Dimethyl(propyl)silyl diphenyl phosphate

Cat. No.: B14255511
CAS No.: 167274-47-7
M. Wt: 350.4 g/mol
InChI Key: IAWQQGLWPRRUCV-UHFFFAOYSA-N
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Description

Dimethyl(propyl)silyl diphenyl phosphate is an organophosphorus compound characterized by a silyl-propyl group (dimethyl(propyl)silyl) attached to a diphenyl phosphate backbone. This structure combines the thermal stability of silicon-containing groups with the flame-retardant and plasticizing properties of phosphate esters. The silyl group in this compound may enhance hydrophobicity and thermal resistance compared to purely organic phosphate esters.

Properties

CAS No.

167274-47-7

Molecular Formula

C17H23O4PSi

Molecular Weight

350.4 g/mol

IUPAC Name

[dimethyl(propyl)silyl] diphenyl phosphate

InChI

InChI=1S/C17H23O4PSi/c1-4-15-23(2,3)21-22(18,19-16-11-7-5-8-12-16)20-17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3

InChI Key

IAWQQGLWPRRUCV-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(propyl)silyl diphenyl phosphate can be synthesized through a series of reactions involving the appropriate silyl and phosphate precursors. One common method involves the reaction of dimethyl(propyl)silyl chloride with diphenyl phosphate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(propyl)silyl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl phosphates, while reduction can produce phosphites or phosphines .

Scientific Research Applications

Dimethyl(propyl)silyl diphenyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl(propyl)silyl diphenyl phosphate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an inhibitor of phosphatases or kinases, affecting cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dimethyl(propyl)silyl diphenyl phosphate with structurally or functionally related phosphate esters based on inferred properties from the evidence:

Compound Key Structural Features Typical Applications Thermal Stability Flame Retardancy Hydrophobicity References
This compound Dimethylsilyl-propyl group + diphenyl phosphate High-performance polymers, flame retardants High (inferred) High (inferred) High N/A*
Diphenyl methylphosphate Methyl group + diphenyl phosphate Polyurethane foams, plasticizers Moderate Moderate Low
Isopropylphenyl diphenyl phosphate (IPPP) Isopropylphenyl group + diphenyl phosphate Hydraulic fluids, flame retardants High High Moderate
Triphenyl phosphate Three phenyl groups attached to phosphate Electronics, fire-resistant materials High High Low

Key Observations:

Structural Influence on Performance: The silyl group in this compound likely improves hydrophobicity and thermal stability compared to non-silylated analogs like diphenyl methylphosphate. This is consistent with the behavior of silicon-containing additives in polymers . IPPP (isopropylphenyl diphenyl phosphate) exhibits high flame retardancy due to its bulky isopropylphenyl group, which may reduce volatility and enhance compatibility with hydrophobic matrices .

Thermal and Chemical Stability :

  • Silicon-based phosphate esters (e.g., dimethyl(propyl)silyl derivatives) are expected to outperform purely organic analogs like triphenyl phosphate in high-temperature applications, as siloxane bonds resist degradation better than carbon-based linkages .
  • Diphenyl methylphosphate is less thermally stable due to its simpler methyl group, limiting its use in extreme environments .

Flame Retardancy Mechanisms :

  • Phosphate esters generally act via gas-phase radical quenching and char formation. The silyl group may synergize with phosphorus to form a silicon-phosphorus ceramic layer under heat, enhancing fire resistance .

Research Findings and Data Gaps

  • Synthesis Challenges: No direct evidence exists for this compound’s synthesis. However, analogous silyl-phosphates (e.g., dimethylpolysiloxane derivatives) suggest that silane intermediates could be reacted with phosphorylating agents .
  • Toxicity and Environmental Impact: Triphenyl phosphate and IPPP are known to raise concerns about bioaccumulation. The silyl group in this compound might reduce environmental mobility, but this remains unverified .

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